Indisetron
Overview
Description
Indisetron is a compound used primarily for the prophylaxis of chemotherapy-induced nausea and vomiting. It was approved by Japan’s Pharmaceuticals and Medical Devices Agency in 2004. This compound functions as a dual serotonin 5-HT3 and 5-HT4 receptor antagonist .
Mechanism of Action
Target of Action
Indisetron is a dual serotonin 5-HT3 and 5-HT4 receptor antagonist . These receptors are primarily found in the central nervous system and gastrointestinal tract. They play a crucial role in the regulation of nausea and vomiting, which are common side effects of chemotherapy .
Mode of Action
This compound works by blocking the action of serotonin at 5-HT3 and 5-HT4 receptors . Serotonin is a neurotransmitter that can trigger nausea and vomiting when released. By antagonizing these receptors, this compound prevents serotonin from binding to them, thereby inhibiting the initiation of the vomiting reflex .
Biochemical Pathways
It is known that the drug’s antiemetic effects are primarily due to its action on the 5-ht3 and 5-ht4 receptors . These receptors are involved in various biochemical pathways related to the regulation of nausea and vomiting .
Pharmacokinetics
This compound is administered orally and is metabolized in the liver. The enzymes CYP1A1, CYP2C9, CYP2D6, and CYP3A4 are involved in its metabolism . The bioavailability of this compound is reported to be around 0.66% , indicating that a small fraction of the administered dose reaches systemic circulation.
Result of Action
The primary result of this compound’s action is the prevention of nausea and vomiting, particularly those induced by chemotherapy . By blocking the action of serotonin at 5-HT3 and 5-HT4 receptors, this compound inhibits the initiation of the vomiting reflex, thereby alleviating these symptoms .
Biochemical Analysis
Biochemical Properties
Indisetron plays a significant role in biochemical reactions by interacting with serotonin receptors. Specifically, it binds to and inhibits the activity of serotonin 5-HT3 and 5-HT4 receptors . These receptors are involved in the transmission of signals in the central and peripheral nervous systems. By blocking these receptors, this compound prevents the binding of serotonin, thereby reducing nausea and vomiting associated with chemotherapy.
Cellular Effects
This compound affects various types of cells, particularly those in the gastrointestinal tract and the central nervous system. It influences cell function by modulating cell signaling pathways associated with serotonin receptors. This modulation can lead to changes in gene expression and cellular metabolism, ultimately reducing the symptoms of nausea and vomiting .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to serotonin 5-HT3 and 5-HT4 receptors, inhibiting their activity . This inhibition prevents the activation of downstream signaling pathways that would normally result in nausea and vomiting. Additionally, this compound may influence gene expression by altering the activity of transcription factors associated with these pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, but its efficacy may decrease over extended periods . Long-term exposure to this compound has been associated with sustained inhibition of serotonin receptors, leading to prolonged antiemetic effects.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, this compound effectively reduces nausea and vomiting without significant adverse effects. At higher doses, toxic effects such as gastrointestinal disturbances and central nervous system depression have been observed . These threshold effects highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily those associated with serotonin metabolism. It interacts with enzymes such as monoamine oxidase, which is responsible for the breakdown of serotonin . By inhibiting serotonin receptors, this compound indirectly affects the levels of serotonin and its metabolites, influencing overall metabolic flux.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cell membranes . This compound’s localization and accumulation within specific tissues, such as the gastrointestinal tract and the central nervous system, are critical for its therapeutic effects.
Subcellular Localization
This compound’s subcellular localization plays a role in its activity and function. It is primarily localized to the cell membrane, where it interacts with serotonin receptors . Post-translational modifications, such as phosphorylation, may influence this compound’s targeting to specific cellular compartments, enhancing its efficacy in inhibiting serotonin receptor activity.
Preparation Methods
The synthesis of Indisetron involves the formation of its core structure, which includes an indazole scaffold. The synthetic route typically involves the reaction of 3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonane with 1H-indazole-3-carboxamide under specific conditions to yield this compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, pressure, and the use of catalysts.
Chemical Reactions Analysis
Indisetron undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the indazole scaffold.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Indisetron has a wide range of scientific research applications:
Chemistry: this compound is used as a model compound in the study of indazole derivatives and their chemical properties.
Biology: It is used in research to understand the role of serotonin receptors in biological systems.
Medicine: this compound is primarily used in the medical field to prevent nausea and vomiting caused by chemotherapy.
Comparison with Similar Compounds
Indisetron is similar to other serotonin receptor antagonists such as Granisetron and Ondansetron. this compound is unique in its dual antagonistic action on both 5-HT3 and 5-HT4 receptors, whereas Granisetron and Ondansetron primarily target only the 5-HT3 receptor . This dual action may provide a broader spectrum of efficacy in preventing nausea and vomiting.
Similar Compounds
- Granisetron
- Ondansetron
- Tropisetron
This compound’s unique dual receptor antagonism sets it apart from these similar compounds, potentially offering enhanced therapeutic benefits in certain clinical scenarios .
Properties
IUPAC Name |
N-[(1R,5S)-3,9-dimethyl-3,9-diazabicyclo[3.3.1]nonan-7-yl]-1H-indazole-3-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N5O/c1-21-9-12-7-11(8-13(10-21)22(12)2)18-17(23)16-14-5-3-4-6-15(14)19-20-16/h3-6,11-13H,7-10H2,1-2H3,(H,18,23)(H,19,20)/t11?,12-,13+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHNNVDILNTUWNS-YHWZYXNKSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC(CC(C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@H]2CC(C[C@@H](C1)N2C)NC(=O)C3=NNC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201318343 | |
Record name | Indisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
141549-75-9 | |
Record name | Indisetron [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0141549759 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Indisetron | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201318343 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | INDISETRON | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89RBZ66NVC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Feasible Synthetic Routes
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